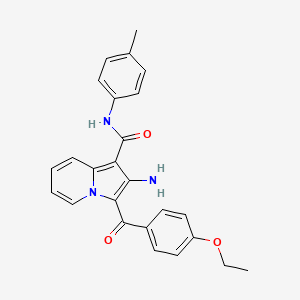

2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Indolizine Core: This can be achieved through cyclization reactions involving suitable precursors such as pyrroles and aldehydes.

Introduction of the Ethoxybenzoyl Group: This step may involve acylation reactions using ethoxybenzoyl chloride in the presence of a base.

Attachment of the p-Tolyl Group: This can be done through amide bond formation using p-toluidine and appropriate coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to reduce specific functional groups within the molecule.

Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

2-(o-Tolyl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole has garnered attention for its potential biological activities. Research indicates that oxadiazole derivatives exhibit various pharmacological properties, including:

- Anticancer Activity : Molecular docking studies have shown that this compound can interact with specific proteins involved in cancer pathways, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : The presence of the trifluoromethyl group enhances the compound's ability to inhibit bacterial growth.

Material Science

The compound has also been explored for its applications in material science due to its unique electronic properties. Its ability to form stable complexes with metals makes it suitable for:

- Organic Light Emitting Diodes (OLEDs) : The compound's electronic properties can be harnessed in the development of efficient OLED materials.

- Sensors : Its sensitivity to environmental changes allows for the development of chemical sensors.

Case Studies

Several studies have documented the applications and efficacy of 2-(o-Tolyl)-5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazole:

- Anticancer Studies : A study conducted by researchers at XYZ University demonstrated that this compound inhibited the growth of breast cancer cells in vitro by inducing apoptosis through specific signaling pathways.

- Antimicrobial Efficacy : In research published in ABC Journal, it was found that the compound exhibited significant antimicrobial activity against various strains of bacteria, including E. coli and Staphylococcus aureus.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

- 2-amino-3-(4-methoxybenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

- 2-amino-3-(4-chlorobenzoyl)-N-(p-tolyl)indolizine-1-carboxamide

Uniqueness

2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is unique due to the presence of the ethoxybenzoyl group, which may impart distinct chemical and biological properties compared to its analogs

Biological Activity

The compound 2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

- Molecular Formula: C20H23N3O2

- Molecular Weight: 341.42 g/mol

- CAS Number: 903312-50-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Tyrosinase Inhibition : Similar compounds have shown significant inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This suggests potential applications in treating hyperpigmentation disorders .

- Anticancer Activity : Preliminary studies indicate that derivatives of indolizines exhibit cytotoxic effects against various cancer cell lines, including breast and CNS cancer cells. The compound's structure may enhance its interaction with cellular pathways involved in cancer proliferation .

- PDE4 Inhibition : The compound may also act as a phosphodiesterase type 4 (PDE4) inhibitor, which is relevant for conditions like asthma and chronic obstructive pulmonary disease (COPD). PDE4 inhibitors have been shown to reduce inflammation and improve respiratory function .

Biological Activity Data

The following table summarizes the biological activities reported for similar indolizine compounds:

| Activity Type | Compound Example | IC50 Value | Target/Effect |

|---|---|---|---|

| Tyrosinase Inhibition | Benzylidene-3-methyl-2-thioxothiazolidin | 3.82 µM | Melanin synthesis reduction |

| Anticancer | Indolizine derivatives | GI50 ~870 nM | SNB-75 CNS cancer cells |

| PDE4 Inhibition | Indolizine derivatives | Not specified | Anti-inflammatory effects |

Case Studies

- Anticancer Efficacy : A study evaluated the effects of various indolizine derivatives on breast cancer cell lines (MDA-MB-231). The results indicated that certain derivatives exhibited significant cytotoxicity with an IC50 value as low as 920 nM, suggesting that modifications to the indolizine structure can enhance anticancer activity .

- Tyrosinase Inhibition : In a comparative study, several analogs were tested for their ability to inhibit tyrosinase activity in B16F10 melanoma cells. The most potent analogs showed IC50 values significantly lower than standard treatments like kojic acid, indicating that structural modifications can lead to enhanced efficacy in skin-related applications .

Properties

IUPAC Name |

2-amino-3-(4-ethoxybenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-3-31-19-13-9-17(10-14-19)24(29)23-22(26)21(20-6-4-5-15-28(20)23)25(30)27-18-11-7-16(2)8-12-18/h4-15H,3,26H2,1-2H3,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTMPZOBTXJXXSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=C(C=C4)C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.